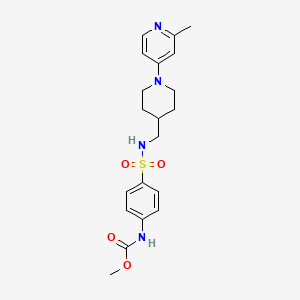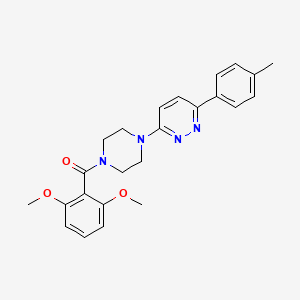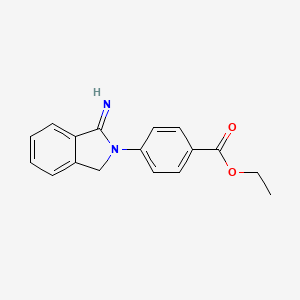
ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate is a chemical compound with the CAS Number: 97166-81-9 . It has a molecular weight of 280.33 . This compound is a versatile chemical with potential applications in scientific research.
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate . The InChI code for this compound is 1S/C17H16N2O2/c1-2-21-17(20)12-7-9-14(10-8-12)19-11-13-5-3-4-6-15(13)16(19)18/h3-10,18H,2,11H2,1H3 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Antiplatelet Activity
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate and its derivatives, which are structurally related to Ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate, have been studied for their antiplatelet activity. These compounds have shown potential as non-peptide protease-activated receptor 4 (PAR4) antagonists, making them relevant in the development of novel antiplatelet drug candidates. One derivative, in particular, exhibited dual inhibitory effects on PAR4 and thromboxane formation, highlighting its therapeutic potential (Chen et al., 2008).
Anticancer and Antiproliferative Activities
Several derivatives of Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate have been synthesized and evaluated for their ability to differentiate and proliferate cancer cells. Some compounds showed significant activity against breast cancer (MCF-7) and leukemia (HL-60) cells, suggesting their potential as leads for cancer treatment research (郭瓊文, 2006).
Glycosidase Inhibitory Activities
Compounds structurally related to this compound have been studied for their glycosidase inhibitory activities. These studies are significant in the context of developing selective inhibitors for enzymes like alpha-L-fucosidase and beta-galactosidase, relevant in various metabolic and pathological processes (Moreno‐Vargas et al., 2003).
Anti-Juvenile Hormone Activity
Ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates, related to this compound, have been explored for their anti-juvenile hormone activities. These studies are important in understanding the hormonal regulation in insects, which can have implications in pest control (Yamada et al., 2016).
Crystal Structure and Molecular Modelling
Research has also been conducted on the crystal structure and molecular modeling of compounds similar to this compound. This research provides insights into the molecular configuration and potential interactions of these compounds, which is critical for understanding their mechanism of action and for the design of new drugs (Chopra & Schwalbe, 1991).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
Properties
IUPAC Name |
ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-21-17(20)12-7-9-14(10-8-12)19-11-13-5-3-4-6-15(13)16(19)18/h3-10,18H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYPTOHMJOGFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
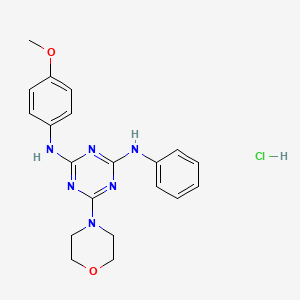
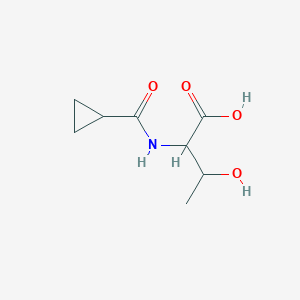
![N-[[4-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2428911.png)

![2-(4-chlorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2428913.png)
![Ethyl 2-(butylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2428915.png)
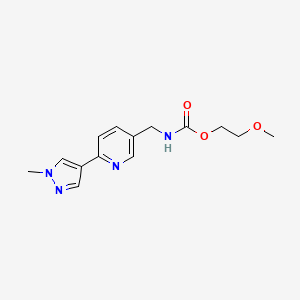

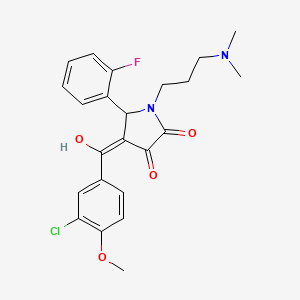
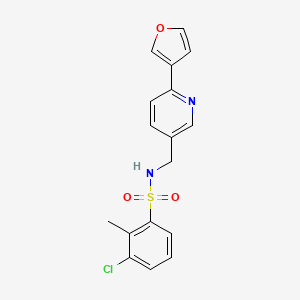
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2H-phthalazin-1-one](/img/structure/B2428921.png)

